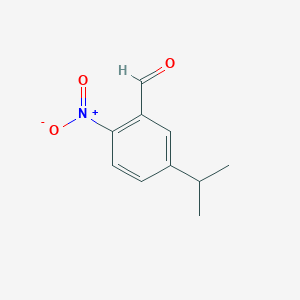
5-Isopropyl-2-nitrobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Isopropyl-2-nitrobenzaldehyde is a chemical compound with the molecular formula C10H11NO3 . It has a molecular weight of 193.2 .
Synthesis Analysis
The synthesis of substituted benzaldehydes, such as 5-Isopropyl-2-nitrobenzaldehyde, can be achieved via a two-step, one-pot reduction/cross-coupling procedure . This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents .Molecular Structure Analysis
The molecular structure of 5-Isopropyl-2-nitrobenzaldehyde can be analyzed using various spectroscopic methods such as FT-IR, FT-Raman, UV, and NMR . These methods can provide information about the vibrational wavenumbers, infrared intensities, and Raman activity of the molecule .Chemical Reactions Analysis
The chemical reactions involving 5-Isopropyl-2-nitrobenzaldehyde can be complex. For instance, the Baeyer–Drewsen indigo synthesis is an organic reaction in which indigo is prepared from 2-nitrobenzaldehyde and acetone . The Knoevenagel condensation is another reaction that involves the condensation of carbon acid compounds with aldehydes to afford α,β-unsaturated compounds .Physical And Chemical Properties Analysis
5-Isopropyl-2-nitrobenzaldehyde is a solid at room temperature . It should be stored at 2-8°C . More detailed physical and chemical properties such as melting point, boiling point, and density can be found in chemical databases .Aplicaciones Científicas De Investigación
- 5-Isopropyl-2-nitrobenzaldehyde is a precursor for synthesizing spiropyran derivatives. These compounds undergo reversible photochromic transformations upon exposure to light, switching between colorless and colored forms. Researchers use these photochromic materials in optical switches, sensors, and data storage devices .
- In polymer chemistry, 5-Isopropyl-2-nitrobenzaldehyde can be incorporated into polymer backbones. For instance, combining it with poly(acrylic acid) (PAA) results in a dual stimuli-responsive polymer. The spiropyran moiety responds to light, while the PAA component is acid/base-responsive. Such materials find applications in drug delivery, smart coatings, and responsive membranes .
- As an aldehyde, this compound participates in various organic reactions. Researchers use it as a building block for the synthesis of more complex molecules. For example, it can undergo nucleophilic addition reactions to form new carbon-carbon bonds or be converted into other functional groups .
- Fluorescent derivatives of 5-Isopropyl-2-nitrobenzaldehyde can be designed to selectively label specific biomolecules. These probes enable visualization of cellular processes, protein localization, and tracking of metabolic pathways. Researchers employ them in fluorescence microscopy and live-cell imaging studies .
- Some nitrobenzaldehyde derivatives exhibit antimicrobial activity. Although specific studies on this compound are limited, its structural similarity to other bioactive molecules suggests potential antibacterial and antifungal properties. Researchers may explore its use in developing novel therapeutic agents .
- Nitrobenzaldehydes can serve as electron-accepting components in organic electronic devices. By incorporating them into conjugated polymers or small molecules, researchers enhance charge transport properties. Applications include organic solar cells, field-effect transistors, and light-emitting diodes .
Spiropyran Derivatives and Photochromism
Polymer Modification and Responsive Materials
Organic Synthesis and Aldehyde Reactions
Fluorescent Probes and Bioimaging
Antibacterial and Antifungal Properties
Materials for Organic Electronics
Mecanismo De Acción
Target of Action
It is known that benzaldehyde derivatives often interact with proteins and enzymes in the body, acting as inhibitors or activators .
Mode of Action
These compounds often undergo nucleophilic substitution reactions at the benzylic position . The nitro group (-NO2) on the benzene ring is an electron-withdrawing group, which can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack .
Biochemical Pathways
Benzaldehyde derivatives are known to participate in various biochemical reactions, including free radical reactions and nucleophilic substitutions .
Result of Action
Benzaldehyde derivatives are often involved in a variety of biological activities, including antibacterial, antifungal, and anti-inflammatory effects .
Action Environment
The action of 5-Isopropyl-2-nitrobenzaldehyde can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can in turn influence its reactivity and interaction with biological targets .
Safety and Hazards
Propiedades
IUPAC Name |
2-nitro-5-propan-2-ylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7(2)8-3-4-10(11(13)14)9(5-8)6-12/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPYWJXDVXISAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)[N+](=O)[O-])C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Isopropyl-2-nitrobenzaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-{[(2S)-oxiran-2-yl]methyl}methanesulfonamide](/img/structure/B2460104.png)

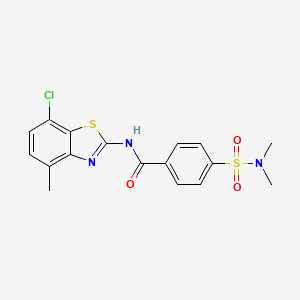
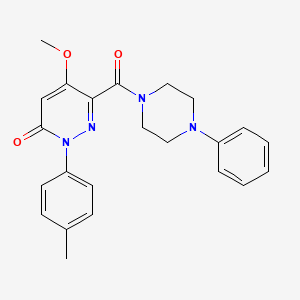
![N-(2,4-dimethylphenyl)-7-fluoro-4-(thiophen-3-ylmethyl)-4H-benzo[b][1,4]thiazine-2-carboxamide 1,1-dioxide](/img/structure/B2460113.png)
![(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-12-[(2R)-1-[(1S,3R,4R)-4-[2-[[1-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethyl]triazol-4-yl]methoxy]ethoxy]-3-methoxycyclohexyl]propan-2-yl]-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B2460115.png)
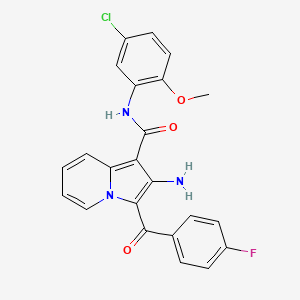
![3-[5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B2460117.png)
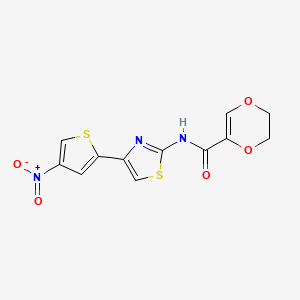


![2-Methyl-5-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2460122.png)

![N-(2-chlorobenzyl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2460125.png)